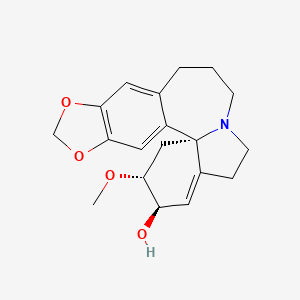
Homoerythratine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homoerythratine is a naturally occurring alkaloid found in certain plant species, particularly those in the Erythrina genus. These alkaloids are known for their diverse biological activities and complex structures. This compound has garnered interest due to its potential pharmacological properties and its role in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of homoerythratine involves several steps, typically starting from simpler organic compounds. One common method includes the use of phenylethylisoquinoline derivatives as precursors. The synthetic route often involves cyclization reactions, followed by functional group modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting, albeit with lower yields compared to natural extraction methods .
Analyse Des Réactions Chimiques
Types of Reactions: Homoerythratine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Research has shown that homoerythratine exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: There is ongoing research into its potential use as a therapeutic agent for treating certain diseases, particularly due to its neuroprotective and analgesic effects.
Industry: While not widely used industrially, this compound’s unique properties make it a subject of interest for developing new pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of homoerythratine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism underlies its potential neuroprotective effects .
Comparaison Avec Des Composés Similaires
- Homoerythraline
- Schelhammeridine
- Comosine
- Lucidinine
Comparison: Homoerythratine is unique among these compounds due to its specific structural features and biological activities. While similar compounds like homoerythraline and schelhammeridine share some pharmacological properties, this compound’s distinct molecular interactions and higher potency in certain assays set it apart .
Propriétés
Numéro CAS |
84471-41-0 |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(1S,19R,20R)-20-methoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraen-19-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-18-10-19-13(8-15(18)21)4-6-20(19)5-2-3-12-7-16-17(9-14(12)19)24-11-23-16/h7-9,15,18,21H,2-6,10-11H2,1H3/t15-,18-,19+/m1/s1 |
Clé InChI |
FCLDQBDXFYQJPD-LZQZEXGQSA-N |
SMILES isomérique |
CO[C@@H]1C[C@@]23C(=C[C@H]1O)CCN2CCCC4=CC5=C(C=C34)OCO5 |
SMILES canonique |
COC1CC23C(=CC1O)CCN2CCCC4=CC5=C(C=C34)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




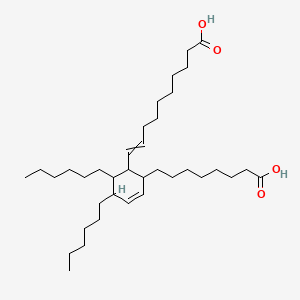
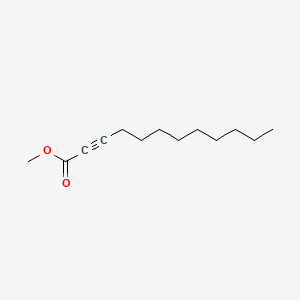

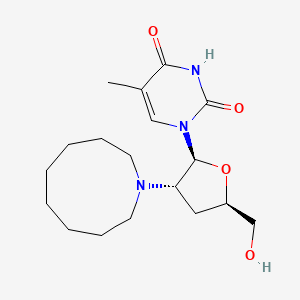

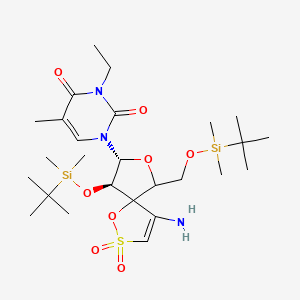
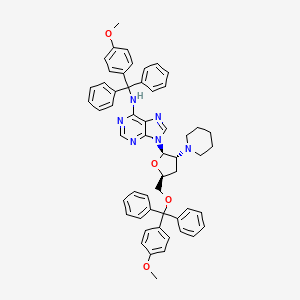


![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
